N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic organic compound featuring a bicyclic benzothiophen core substituted with a cyano group at position 3 and a methyl group at position 5. The propanamide side chain is modified with a 4-fluorobenzenesulfonyl moiety, which enhances its electronic and steric properties.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S2/c1-12-2-7-15-16(11-21)19(26-17(15)10-12)22-18(23)8-9-27(24,25)14-5-3-13(20)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWRCVGBGSREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiophen-2-yl propanamide derivatives. Below is a comparative analysis with structurally related compounds, focusing on molecular properties, substituent effects, and inferred biological relevance.
Structural and Molecular Comparisons
*Exact mass inferred from , which lists a structurally related compound (Exact Mass: 436.12052) .
Substituent Effects on Physicochemical Properties
- 4-Fluorobenzenesulfonyl vs. Benzenesulfonyl (): The fluorine atom in the target compound increases electronegativity and lipophilicity compared to the non-fluorinated benzenesulfonyl analog. This modification may enhance membrane permeability and metabolic stability, critical for drug bioavailability .
- Sulfonyl vs. Phenoxy/Chloro Substituents (): The sulfonyl group (polar, hydrogen-bond acceptor) contrasts with the phenoxy (moderately polar) and chloro (electron-withdrawing but less polar) groups. Sulfonyl derivatives typically exhibit stronger binding to proteins (e.g., kinases, proteases) due to their ability to form stable interactions with active-site residues .
- Propanamide vs. Shorter chains (propanamide) may favor tighter binding in constrained active sites .
Q & A
Q. What comparative frameworks validate the uniqueness of this compound against analogs?
- Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing fluorobenzene with chlorobenzene) .
- Crystallography : Compare X-ray structures to identify conformational differences impacting bioactivity .
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